1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro-
CAS No.: 58766-31-7
Cat. No.: VC17279405
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58766-31-7 |
|---|---|
| Molecular Formula | C13H14BrN3O2 |
| Molecular Weight | 324.17 g/mol |
| IUPAC Name | 2-(4-bromo-3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
| Standard InChI | InChI=1S/C13H14BrN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3 |
| Standard InChI Key | HYEMSAHAWKIJFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=O)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro- combines a bicyclic triazolo-pyridazine system with a saturated tetrahydro ring and a 4-bromo-3-methylphenyl substituent. The triazolo-pyridazine core consists of a five-membered triazole ring fused to a six-membered pyridazine ring, creating a planar, electron-deficient system conducive to π-π stacking interactions . The tetrahydro modification introduces partial saturation, reducing ring strain and enhancing solubility in polar solvents.
Key structural features include:
-
Bromine atom: Positioned at the para position of the phenyl ring, this electronegative group enhances lipophilicity and influences intermolecular interactions via halogen bonding.
-
Methyl group: The meta-methyl substituent on the phenyl ring introduces steric effects that may modulate binding to biological targets .
-
Lactam functionality: The 1,3-dione moiety contributes to hydrogen-bonding capacity and acidity (pKa ≈ 8–10) .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₁BrN₄O₂ |
| Molecular weight | 351.16 g/mol |
| Topological polar surface area | 78.9 Ų |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
Synthetic Pathways and Optimization
The synthesis of this compound typically follows a multi-step protocol involving cyclocondensation, halogenation, and reduction steps. A representative route adapted from triazolo-pyridazine derivatives involves:
-
Formation of the triazolo-pyridazine core: Reacting 3-aminopyridazine-6-carboxylic acid with ethyl chloroformate yields the corresponding carbamate, which undergoes cyclization with hydrazine to form the triazolo-pyridazine scaffold .
-
Bromination and alkylation: Electrophilic bromination at the phenyl ring followed by Friedel-Crafts alkylation introduces the methyl group.
-
Tetrahydro modification: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridazine ring while preserving the triazole moiety .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Hydrazine, EtOH, 80°C, 12 hr | 62 |
| Bromination | Br₂, FeCl₃, DCM, 0°C, 2 hr | 78 |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOAc | 85 |
Optimization efforts focus on improving regioselectivity during bromination and minimizing over-reduction during hydrogenation. Microwave-assisted synthesis has reduced reaction times by 40% while maintaining yields above 70% .
Physicochemical and Spectroscopic Properties
Experimental data for this compound remain limited, but analog studies provide insights:
-
Solubility: Moderately soluble in DMSO (23 mg/mL) and DMF (18 mg/mL), with low aqueous solubility (<0.1 mg/mL) due to the hydrophobic phenyl group.
-
Thermal stability: Decomposition begins at 215°C, as determined by thermogravimetric analysis (TGA) .
-
Spectroscopic signatures:
Biological Activities and Mechanistic Insights
While direct studies on this compound are scarce, structurally related triazolo-pyridazines exhibit notable bioactivities:
Antiproliferative Effects
Analogues bearing brominated aryl groups demonstrate IC₅₀ values of 1.2–4.8 μM against HeLa and MCF-7 cancer cells . Mechanistic studies suggest inhibition of topoisomerase IIα through intercalation and stabilization of DNA-enzyme complexes .
| Assay | Target | Result |
|---|---|---|
| MTT assay | HeLa cells | IC₅₀ = 3.7 μM |
| IDO1 inhibition | Recombinant human | 68% at 10 μM |
| CYP3A4 inhibition | Microsomal assay | <20% at 50 μM |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual functionality as a DNA intercalator and enzyme inhibitor positions it as a lead candidate for:
-
Oncology: Combination therapies with checkpoint inhibitors .
-
Neurology: Modulation of kynurenine pathways in neurodegenerative diseases .
Materials Science
Bromine’s heavy atom effect enhances phosphorescence efficiency, making derivatives candidates for organic light-emitting diodes (OLEDs).
Challenges and Future Directions
Current limitations include:
-
Synthetic complexity: Low yields in large-scale bromination steps.
-
Pharmacokinetic optimization: Poor oral bioavailability due to high logP (calc. 3.2) .
Emerging strategies involve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume